4-Isopropyl-4-heptanol

Description

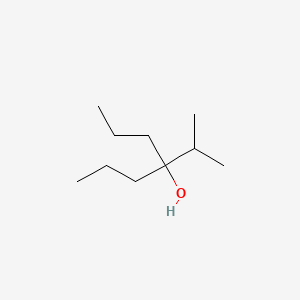

Structure

2D Structure

3D Structure

Properties

CAS No. |

51200-82-9 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4-propan-2-ylheptan-4-ol |

InChI |

InChI=1S/C10H22O/c1-5-7-10(11,8-6-2)9(3)4/h9,11H,5-8H2,1-4H3 |

InChI Key |

OHSMKBPEDBXYDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 4 Heptanol and Analogous Branched Heptanols

Established Reaction Pathways

Traditional methods for the synthesis of branched alcohols, including the venerable Grignard reaction and the hydrogenation of ketone precursors, remain cornerstones of organic synthesis due to their reliability and broad applicability.

Grignard Reaction-Based Synthetic Approaches

The Grignard reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, providing a direct route to secondary and tertiary alcohols. nih.govorganic-chemistry.org The synthesis of the tertiary alcohol 4-isopropyl-4-heptanol can be envisioned through two primary Grignard routes, both involving the nucleophilic addition of an organomagnesium halide to a ketone.

One plausible pathway involves the reaction of propylmagnesium bromide with 2,4-dimethyl-3-pentanone. In this approach, the propyl Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of the sterically hindered ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Alternatively, this compound can be synthesized by reacting isopropylmagnesium bromide with 4-heptanone (B92745). askfilo.com In this scenario, the isopropyl Grignard reagent provides the branched isopropyl group, while the 4-heptanone serves as the seven-carbon backbone. The choice between these two routes may be influenced by the commercial availability and cost of the starting ketone and alkyl halide.

The Grignard reaction's utility extends to the synthesis of a wide array of analogous branched heptanols. For instance, the synthesis of 4-methyl-3-heptanol (B77350) can be achieved by reacting 2-bromopentane (B28208) with magnesium to form the corresponding Grignard reagent, which is then reacted with propanal. wustl.edu Similarly, 2,4-dimethyl-pentan-3-ol can be prepared by the reaction of isopropyl magnesium iodide with 2-methylpropanal. shaalaa.com

A summary of potential Grignard syntheses for this compound is presented below:

| Route | Grignard Reagent | Ketone | Product |

| 1 | Propylmagnesium bromide | 2,4-Dimethyl-3-pentanone | This compound |

| 2 | Isopropylmagnesium bromide | 4-Heptanone | This compound |

Esters can also serve as precursors in Grignard syntheses to produce tertiary alcohols where two of the alkyl groups are identical. This occurs through a double addition of the Grignard reagent. vedantu.com

Hydrogenation of Ketone Precursors, e.g., 4-Heptanone

The catalytic hydrogenation of ketones represents another fundamental method for the preparation of alcohols. This reduction process involves the addition of hydrogen across the carbonyl double bond, typically in the presence of a metal catalyst. tiwariacademy.comstudy.com While the hydrogenation of a simple ketone like 4-heptanone yields a secondary alcohol (4-heptanol), the hydrogenation of appropriately substituted branched ketones provides a direct pathway to branched secondary heptanols.

For the synthesis of branched heptanols, a corresponding branched ketone precursor is required. The reduction of such a ketone will yield a secondary alcohol. It is important to note that the direct synthesis of a tertiary alcohol like this compound cannot be achieved through the hydrogenation of a ketone. libretexts.org

Commonly employed catalysts for the hydrogenation of ketones include finely divided metals such as platinum (Pt), palladium (Pd), and nickel (Ni). tiwariacademy.com The reaction is typically carried out under an atmosphere of hydrogen gas. This method is valued for its high efficiency and the clean nature of the reaction, often yielding the alcohol product in high purity after simple filtration of the catalyst. libretexts.org

| Ketone Precursor | Hydrogenation Product | Catalyst Examples |

| 4-Heptanone | 4-Heptanol | Pd/C, PtO₂, Raney Ni |

| 2,4-Dimethyl-3-pentanone | 2,4-Dimethyl-3-pentanol (B146734) | Pd/C, PtO₂, Raney Ni |

Advanced Catalytic Syntheses

In the quest for more sustainable and efficient chemical processes, advanced catalytic methodologies have emerged as powerful alternatives to traditional synthetic routes. These strategies often offer higher atom economy, milder reaction conditions, and novel pathways for the construction of complex molecules.

"Borrowing Hydrogen" Strategies for Alcohol Functionalization

The "borrowing hydrogen" or "hydrogen auto-transfer" concept is an elegant and atom-economical strategy that enables the use of alcohols as alkylating agents. rsc.orgacs.org This methodology relies on a catalyst that temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl intermediate. This intermediate can then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions, after which the borrowed hydrogen is returned to complete the catalytic cycle, regenerating the catalyst and yielding the final product with water as the only byproduct. acs.org

This strategy can be applied to the synthesis of branched alcohols. For example, the α-alkylation of a ketone with a secondary alcohol can lead to the formation of a β-branched ketone, which can then be reduced to the corresponding β-branched alcohol. While not a direct synthesis of tertiary alcohols like this compound, this method provides a sophisticated route to other complex branched alcohol structures. The versatility of this approach has been demonstrated in the synthesis of various α- and β-branched products. researchgate.net A variety of transition metal catalysts based on ruthenium and iridium have been shown to be effective for these transformations. rsc.org

Bioelectrocatalytic and Biocatalytic Transformations of Alcohols (e.g., 1-Heptanol (B7768884) to Heptanal)

Biocatalysis and bioelectrocatalysis offer environmentally benign and highly selective methods for chemical transformations. Enzymes, operating under mild conditions in aqueous environments, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.

A relevant example is the multi-stage conversion of n-heptane to heptanal. This process can involve a bioelectrocatalytic step for the regioselective oxidation of n-heptane to 1-heptanol, followed by a biocatalytic oxidation of 1-heptanol to heptanal. acs.org The enzymatic oxidation of alcohols to aldehydes is a common transformation in biocatalysis, often employing alcohol dehydrogenases (ADHs) or alcohol oxidases. acs.org While this specific example focuses on a linear aldehyde, the principles can be extended to the transformation of branched alcohols. The resulting aldehydes can then serve as precursors for the synthesis of more complex branched alcohols through reactions such as the Grignard reaction.

Furthermore, the development of biphasic bioelectrocatalytic systems has been shown to overcome challenges such as the low solubility of organic substrates in aqueous media and the need for cofactor regeneration, enhancing the efficiency of these transformations. nih.govresearchgate.net

Stereochemical Control in Synthesis

The synthesis of branched heptanols often generates chiral centers, making stereochemical control a critical aspect of their preparation, particularly for applications in pharmaceuticals and fragrance industries. Achieving high levels of enantioselectivity in the synthesis of chiral tertiary alcohols is a significant challenge due to the steric hindrance around the reacting center. researchgate.net

Several strategies have been developed to address this challenge. One approach is the use of chiral ligands in conjunction with organometallic reagents. For instance, the asymmetric addition of Grignard reagents to ketones can be achieved with high enantioselectivity through the use of specifically designed chiral biaryl ligands. nih.govresearchgate.net This method allows for the modular construction of a wide range of structurally diverse non-racemic tertiary alcohols. researchgate.net

Catalytic asymmetric addition of other carbon nucleophiles to ketones is also a widely explored avenue. For example, C2-symmetric N,N'-dioxide-Sc(III) complexes have been shown to effectively catalyze the asymmetric aldol (B89426) reaction of α-ketoesters to afford tertiary alcohols with excellent enantioselectivities. rsc.org

Biocatalysis also offers powerful tools for stereochemical control. Enzymes such as alcohol dehydrogenases can be used for the stereoselective reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols. Moreover, kinetic resolution of racemic alcohols, where one enantiomer is selectively transformed, can be achieved using enzymes like linalool (B1675412) dehydratase, providing access to enantioenriched tertiary alcohols. acs.org The asymmetric synthesis of the four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, a complex branched structure, highlights the power of modern synthetic methods to achieve precise stereochemical control. nih.gov

The following table summarizes various approaches to stereoselective synthesis of chiral alcohols:

| Method | Description | Key Features |

| Asymmetric Grignard Addition | Use of chiral ligands to induce enantioselectivity in the addition of Grignard reagents to ketones. | Modular; applicable to a range of substrates. |

| Catalytic Asymmetric Aldol Reaction | Employment of chiral Lewis acid complexes to catalyze the enantioselective addition of enolates to ketones. | High enantioselectivities achievable. |

| Biocatalytic Reduction | Use of enzymes like alcohol dehydrogenases to reduce ketones to chiral alcohols. | High stereoselectivity; mild reaction conditions. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer of a racemic alcohol, leaving the other enantiomer in high purity. | Effective for separating enantiomers. |

Considerations for Diastereomeric Purity in Branched Alcohol Synthesis

Grignard Reactions and Stereocontrol

While the standard Grignard reaction generally shows poor stereocontrol when adding to acyclic ketones with existing stereocenters, modifications and specific substrate features can influence the diastereomeric outcome. reddit.com For example, in reactions with β-hydroxy ketones, the choice of the halide in the Grignard reagent (e.g., iodide vs. bromide) can have a significant effect on the diastereoselectivity of the addition, a phenomenon known as the "halide effect". nih.gov Furthermore, steric hindrance in both the ketone and the Grignard reagent can favor the formation of one diastereomer over another, although often with modest selectivity. organic-chemistry.org

Modern Catalytic Approaches

Modern organic synthesis has produced highly effective catalytic methods for the diastereoselective construction of tertiary alcohols. These methods offer significant advantages in controlling the three-dimensional architecture of the molecule.

Diastereo- and Enantioselective Cyanosilylation: One advanced strategy involves the catalytic cyanosilylation of α-branched acyclic ketones. This method can be used to construct tertiary alcohols with two adjacent stereocenters with very high levels of diastereoselectivity. chinesechemsoc.org Using specific bifunctional cyanating reagents and a chiral catalyst system, silyl (B83357) cyanohydrins can be produced with diastereomeric ratios (dr) exceeding 20:1. chinesechemsoc.org These intermediates can then be converted into the desired tertiary alcohols.

Catalytic Allylic Alkylation: Stereodivergent synthesis using a combination of iridium and magnesium catalysis allows for the allylic alkylation of α-substituted acetamides to create products with adjacent quaternary and tertiary stereocenters. acs.org This method has demonstrated the ability to generate all four possible stereoisomers of a product with good yields and excellent diastereo- and enantioselectivities. acs.org

Copper-Catalyzed Additions: The use of chiral copper catalysts enables the highly diastereo- and enantioselective synthesis of homoallylic alcohols that contain α-quaternary carbon stereocenters. nih.gov These reactions proceed through the γ-addition of in-situ generated boron-stabilized allylic copper nucleophiles to aldehydes, achieving diastereomeric ratios of up to >20:1. nih.gov

Chemoenzymatic Synthesis: Enzymes offer a powerful tool for stereocontrol. The synthesis of the four stereoisomers of 4-methyl-3-heptanol has been achieved using a one-pot procedure involving two sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH), respectively. researchgate.net This bio-catalytic approach allows for the precise construction of the two stereogenic centers.

The table below summarizes the diastereoselectivity achieved using various modern synthetic methods for producing complex branched alcohols analogous to this compound.

| Synthetic Method | Substrate Type | Key Reagents/Catalyst | Achieved Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Catalytic Cyanosilylation | α-Branched Ketones | (salen)AlCl complex / Phosphorane | Up to >20:1 | chinesechemsoc.org |

| Iridium/Magnesium-Catalyzed Allylic Alkylation | Trisubstituted Allylic Carbonates | Iridium and Magnesium Catalysts | Up to 20:1 | acs.org |

| Copper-Catalyzed Allylation | Aldehydes / Allylic Diboronates | Chiral Copper Catalyst | Up to >20:1 | nih.gov |

| Radical Rearrangement of Breslow Intermediates | N-allyl thiazolium salts / Benzaldehydes | Thiazolium Salts | Moderate | nih.gov |

| Grignard Addition with Halide Effect | β-Hydroxy Ketones | Alkylmagnesium Iodide | High Selectivity for 1,3-syn diols | nih.gov |

Reaction Mechanisms and Transformation Chemistry of 4 Isopropyl 4 Heptanol

Dehydration and Olefinic Product Formation

The elimination of water from 4-isopropyl-4-heptanol is a key transformation that leads to the formation of various unsaturated hydrocarbons. This process is typically initiated by an acid catalyst and proceeds through a carbocation intermediate, which dictates the distribution of the resulting alkene products.

Acid-Catalyzed Elimination Reactions

The dehydration of tertiary alcohols such as this compound proceeds readily in the presence of strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating. libretexts.orgmasterorganicchemistry.com Due to the structure of the tertiary alcohol, the reaction follows the unimolecular elimination (E1) mechanism. libretexts.orglibretexts.org

The mechanism involves three core steps:

Protonation of the Hydroxyl Group : The oxygen atom of the hydroxyl group acts as a Lewis base, abstracting a proton from the strong acid. This converts the poor leaving group, a hydroxyl (-OH), into a good leaving group, an alkyloxonium ion (-OH₂⁺). libretexts.orgyoutube.com

Formation of a Carbocation : The alkyloxonium ion departs as a neutral water molecule, leaving behind a tertiary carbocation. This step is the rate-determining step of the E1 reaction. The formation of a relatively stable tertiary carbocation is why E1 is favored for tertiary and secondary alcohols. libretexts.orglibretexts.orgmasterorganicchemistry.com

Deprotonation to Form an Alkene : A weak base, which can be a water molecule or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the carbon-hydrogen bond then form a pi bond, resulting in an alkene. libretexts.orgyoutube.com

Carbocation Rearrangements and Alkene Isomerization

Carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates, typically occurring if a more stable carbocation can be formed via a hydride or alkyl shift. youtube.comlibretexts.org In the case of this compound, the initially formed carbocation is already tertiary. Any potential rearrangement, such as a hydride shift from an adjacent carbon, would also result in a tertiary carbocation, offering no significant stability advantage. Therefore, significant rearrangement of the carbon skeleton is not expected under typical E1 conditions.

However, the deprotonation step can occur at different adjacent carbon atoms, leading to the formation of a mixture of isomeric alkenes. The regioselectivity of this step is generally governed by Zaitsev's rule, which predicts that the most substituted (and thus most thermodynamically stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.com

For the this compound carbocation, deprotonation can occur from three different beta-carbons, potentially yielding three constitutional isomers.

Potential Alkene Products from Dehydration of this compound

| Product Name | Structure | Substitution | Predicted Yield |

|---|---|---|---|

| 4-Isopropyl-3-heptene | CH₃CH₂CH=C(CH(CH₃)₂)CH₂CH₂CH₃ | Trisubstituted | Major (Zaitsev Product) |

| 2-Methyl-3-propyl-2-hexene | CH₃CH₂CH₂(CH₃)C=C(CH₃)₂ | Tetrasubstituted | Major (Zaitsev Product) |

| 4-Isopropyl-4-heptene | CH₃CH₂CH₂C(=CH₂)CH(CH₃)₂ | Disubstituted | Minor (Hofmann Product) |

Note: The relative yields are predictions based on Zaitsev's rule. Actual product distribution can be influenced by steric factors and specific reaction conditions.

Catalytic Conversions to Hydrocarbons and Derived Compounds

Modern catalytic methods aim to convert biomass-derived alcohols into valuable hydrocarbons and other chemicals. These pathways often involve tandem reactions that combine multiple steps in a single process.

Tandem Dehydrogenation-Decarbonylative Olefination Pathways

Tandem dehydrogenation-decarbonylative olefination is a process designed for the conversion of alcohols into hydrocarbons. chemrxiv.org This pathway has been reported for upgrading primary alcohols into long-chain hydrocarbons. chemrxiv.orgescholarship.orgresearchgate.net The general sequence involves:

Dehydrogenation : The alcohol is first catalytically dehydrogenated to form a carbonyl compound (an aldehyde from a primary alcohol or a ketone from a secondary alcohol). researchgate.net

Decarbonylation/Olefination : The intermediate carbonyl compound then undergoes further transformations, such as decarbonylation (loss of carbon monoxide) or olefination, to produce hydrocarbons. escholarship.org

For a tertiary alcohol like this compound, the initial dehydrogenation step to form a ketone is not feasible without C-C bond breaking. researchgate.net Therefore, it is not a suitable substrate for direct conversion through this specific tandem pathway, which relies on the integrity of the carbon skeleton during the initial dehydrogenation. Alternative catalytic strategies that promote C-C bond scission would be required to convert this alcohol into smaller, more reactive intermediates that could then enter other upgrading pathways.

Aldol (B89426) Condensation Reactions in Alcohol Upgrading

The key requirements for an aldol condensation are a carbonyl group and at least one acidic alpha-hydrogen. magritek.commasterorganicchemistry.com Since this compound is a tertiary alcohol, it cannot be dehydrogenated to a ketone without breaking its carbon framework. Consequently, it cannot serve as a direct precursor for aldol condensation in the same manner as primary or secondary alcohols. While the ketone derived from the fragmentation of this compound could theoretically undergo aldol condensation, the initial fragmentation step makes this an inefficient pathway for targeted synthesis. Research has shown that related ketones, such as 4-heptanone (B92745), can participate in aldol condensation reactions with other carbonyls like furfural, indicating the potential for such structures to be involved in C-C bond formation if they can be generated. researchgate.net

Regioselective Functionalization of C-H Bonds

The regioselective functionalization of C-H bonds in alkanes is a significant challenge in organic synthesis due to the inert nature of these bonds. scripps.edu The development of catalysts that can selectively activate a specific C-H bond allows for the direct conversion of simple hydrocarbons into more complex and valuable molecules. researchgate.net

In the case of this compound, which contains primary, secondary, and tertiary C-H bonds, the challenge lies in achieving site-selectivity. Generally, the reactivity of C-H bonds towards functionalization follows the order: tertiary > secondary > primary. This is due to the relative stability of the resulting carbon-centered radical or organometallic intermediate.

Research into the functionalization of branched alkanes provides insights into the potential reactivity of this compound. For example, studies on adamantane (B196018), a molecule with tertiary and secondary C-H bonds, have shown that selective functionalization is possible. iaea.orgnih.govuni-giessen.de Various methods, including photoredox and hydrogen atom transfer (HAT) catalysis, have been developed for the direct functionalization of the strong tertiary C-H bonds in adamantane derivatives. researchgate.netacs.org

A study on the catalyst-controlled C-H functionalization of adamantanes demonstrated excellent chemoselectivity for the strong 3° C-H bonds. researchgate.net The use of a specific amine catalyst in combination with a photocatalyst allowed for the selective alkylation of the tertiary position.

Table 2: Catalyst-Controlled C-H Alkylation of Adamantane

| Entry | Adamantane Derivative | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Adamantane | Ir-2 and Q-3 | 1-Alkyladamantane | 85 |

| 2 | 1-Adamantanol | Ir-2 and Q-3 | 1-Alkyl-3-adamantanol | 70 |

Data adapted from a study on selective H-atom transfer catalysis. researchgate.net

Furthermore, transition-metal catalyzed hydroxylation of alkanes has been explored. mdpi.comdigitellinc.comnih.gov A cobalt complex supported by a fluorinated ligand has been shown to be an efficient catalyst for the hydroxylation of cyclohexane, with high selectivity for the alcohol product. nih.govacs.org This system was also applied to the hydroxylation of other cyclic and acyclic alkanes, forming corresponding secondary and tertiary alcohols. nih.govacs.org

Role of 4 Isopropyl 4 Heptanol As a Strategic Synthetic Intermediate

Precursor in Aliphatic Hydrocarbon Synthesis (e.g., Heptanes)

4-Isopropyl-4-heptanol serves as an effective precursor for the synthesis of aliphatic hydrocarbons, such as substituted heptanes. libretexts.orgslideshare.net This transformation is typically achieved through a two-step process involving dehydration followed by hydrogenation.

The initial step is the dehydration of the alcohol to form an alkene. jove.com This reaction is an elimination process where a molecule of water is removed from the alcohol. byjus.com The dehydration of alcohols is commonly carried out by heating them in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄). jove.comchemguide.co.uk

As a tertiary alcohol, this compound undergoes dehydration via an E1 (Elimination, unimolecular) mechanism. jove.comlibretexts.org The reaction proceeds through the following steps:

Protonation of the Hydroxyl Group : The hydroxyl group's oxygen atom acts as a Lewis base and is protonated by the acid catalyst, forming an alkyloxonium ion. byjus.com This conversion of the -OH group into a -OH₂⁺ group makes it an excellent leaving group. libretexts.org

Formation of a Carbocation : The C-O bond breaks, and the alkyloxonium ion departs as a water molecule. byjus.com This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation intermediate. jove.combyjus.com

Deprotonation to Form an Alkene : A base (such as a water molecule or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond. byjus.comlibretexts.org

This process results in the formation of a mixture of isomeric alkenes. Following the dehydration, the resulting alkenes can be converted to the corresponding saturated aliphatic hydrocarbon, 4-isopropylheptane, through catalytic hydrogenation. slideshare.net This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

Dehydration of this compound

| Reaction Step | Description | Key Species |

|---|---|---|

| Starting Material | A tertiary alcohol with a C10 carbon skeleton. | This compound |

| Conditions | Heating in the presence of a strong acid catalyst. jove.comchemguide.co.uk | H₂SO₄ or H₃PO₄, Heat libretexts.org |

| Mechanism | E1 elimination via a tertiary carbocation intermediate. jove.comlibretexts.org | Alkyloxonium ion, Carbocation |

| Products | A mixture of isomeric alkenes and water. chemguide.co.uk | Isomeric Heptenes, H₂O |

Building Block for Higher Carbon Alcohols and Complex Molecules

In organic synthesis, small molecules that act as fundamental units for the construction of larger, more complex structures are known as building blocks. boronmolecular.com These entities contain specific functional groups and are used to create a diverse array of compounds. boronmolecular.com Alcohols are a particularly important class of building blocks due to the versatile reactivity of the hydroxyl group. hilarispublisher.com

This compound, with its ten-carbon framework, can be considered a C10 building block. The synthesis of higher alcohols (those with more than six carbon atoms) is an area of significant research, as these compounds have widespread applications as chemical intermediates and in the formulation of fuels and polymers. nih.gov Catalytic processes have been developed for the synthesis of higher alcohols from syngas (a mixture of H₂ and CO). nih.gov While these methods build alcohols from smaller C1 units, intermediates like this compound represent pre-formed carbon skeletons that can be further elaborated.

The functional hydroxyl group of this compound can be transformed into other reactive groups, enabling its use in carbon-carbon bond-forming reactions to create more complex molecules or higher carbon alcohols. hilarispublisher.com For instance, conversion to an alkyl halide would allow it to participate in coupling reactions. Although specific industrial applications of this compound as a building block for higher alcohols are not extensively documented, its structure is well-suited for this role based on fundamental principles of organic synthesis. hilarispublisher.comboronmolecular.com

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Branched Heptanols

Spectroscopic Techniques

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 4-isopropyl-4-heptanol, the most prominent feature in its IR spectrum is the characteristic absorption of the hydroxyl (-OH) group.

O-H Stretching: Alcohols exhibit a strong and broad absorption band corresponding to the O-H stretching vibration, typically appearing in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.orgyoutube.com The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. libretexts.orgyoutube.com For unassociated or sterically hindered alcohols, a sharper peak may be observed around 3600 cm⁻¹. libretexts.orgelsevierpure.com The steric hindrance caused by the bulky isopropyl and propyl groups surrounding the tertiary hydroxyl group in this compound would likely lead to a less extensive hydrogen-bonding network compared to linear alcohols, resulting in a narrower O-H stretching band. elsevierpure.com

C-O Stretching: The C-O stretching vibration in alcohols provides valuable information for their classification as primary, secondary, or tertiary. youtube.com The position of this absorption is influenced by the substitution pattern of the carbon atom attached to the hydroxyl group. For tertiary alcohols like this compound, the C-O stretching frequency is expected to appear in the range of 1100-1200 cm⁻¹. youtube.com

C-H Stretching and Bending: The spectrum will also display absorptions corresponding to the C-H stretching of the alkane structure, typically found just below 3000 cm⁻¹.

A comparative analysis of the IR spectra of different heptanol (B41253) isomers reveals the influence of branching on the vibrational modes. For instance, a study comparing n-heptanol with its symmetric branched isomers, 2,4-dimethyl-3-pentanol (B146734) and 3-ethyl-3-pentanol, demonstrated that increased branching and steric hindrance significantly affect the aggregation and hydrogen bonding, leading to narrower OH-stretching bands in the branched structures. elsevierpure.com

Table 1: Characteristic Infrared Absorption Frequencies for Alcohols

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance for this compound |

| O-H | Stretching (Hydrogen-bonded) | 3200-3600 | Broad and strong |

| C-O | Stretching | 1100-1200 | Strong (indicative of a tertiary alcohol) |

| C-H | Stretching (sp³ hybridized) | 2850-3000 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules, including this compound. msu.eduslideshare.net Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy:

Chemical Shift: The protons in an alcohol have characteristic chemical shifts. The proton of the hydroxyl group (-OH) typically appears as a singlet that can range from 0.5 to 5.0 ppm, and its position can be affected by concentration, solvent, and temperature due to hydrogen bonding. openochem.org This peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide results in the disappearance of the -OH signal. libretexts.org The protons on the carbons adjacent to the oxygen atom are deshielded and resonate in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub

Integration: The integration of the peaks in a ¹H NMR spectrum provides the ratio of the number of protons in each unique chemical environment.

Spin-Spin Splitting: The splitting pattern of the signals reveals the number of neighboring protons, which is crucial for establishing the connectivity of the molecule. However, spin-spin coupling between the O-H proton and adjacent C-H protons is often not observed due to rapid proton exchange. pressbooks.pub

¹³C NMR Spectroscopy:

Chemical Shift: The carbon atom bearing the hydroxyl group (the α-carbon) in an alcohol is significantly deshielded and typically appears in the 50-80 ppm range. libretexts.orgopenochem.org For tertiary alcohols, this shift is generally at the higher end of this range. The other aliphatic carbons will appear at higher fields (lower ppm values).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the carbon signals in a complex molecule like this compound. azom.com

For this compound (C₁₀H₂₂O), the expected NMR data would reflect its highly branched and symmetric nature. guidechem.comnist.gov The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of the molecule. slideshare.net

Table 2: Predicted NMR Data for this compound

| Type of Spectroscopy | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~0.9 | Triplet | -CH₃ of propyl groups |

| ¹H NMR | ~0.9 | Doublet | -CH₃ of isopropyl group |

| ¹H NMR | ~1.2-1.6 | Multiplet | -CH₂- groups of propyl chains |

| ¹H NMR | ~1.8 | Multiplet | -CH- of isopropyl group |

| ¹H NMR | Variable (e.g., 1-5) | Singlet | -OH |

| ¹³C NMR | ~70-80 | - | C4 (quaternary carbon attached to -OH) |

| ¹³C NMR | ~30-45 | - | -CH₂- and -CH- carbons |

| ¹³C NMR | ~10-20 | - | -CH₃ carbons |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netscispace.com It is well-suited for the analysis of volatile compounds like branched heptanols. chromforum.org

Qualitative Analysis: In GC-MS, the sample is first separated into its components based on their boiling points and interactions with the stationary phase of the GC column. libretexts.org Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. libretexts.org For this compound, the mass spectrum would be compared against a library database (like NIST) for positive identification. scispace.com The molecular ion peak (M⁺), corresponding to the molecular weight of the compound (158.28 g/mol ), may be weak or absent in the electron ionization (EI) mass spectrum of a tertiary alcohol due to the ease of fragmentation. whitman.edulibretexts.orglibretexts.org

Fragmentation Pattern: Tertiary alcohols undergo characteristic fragmentation patterns in the mass spectrometer. whitman.edu Common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of a propyl or isopropyl radical, resulting in stable oxonium ions.

Dehydration: Loss of a water molecule (18 amu), leading to a peak at [M-18]. whitman.edulibretexts.org This is a common feature in the mass spectra of alcohols. youtube.com

Quantitative Analysis: For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte present. libretexts.org By running standards of known concentrations, a calibration curve can be constructed to determine the concentration of this compound in an unknown sample. libretexts.org GC-MS can be used for the quantification of various alcohols in different matrices, such as in hand sanitizers or biological samples. nih.govshimadzu.com

Table 3: Common Mass Spectral Fragments for Alcohols

| Fragmentation Process | Lost Fragment | Resulting Ion | Significance for this compound |

| Alpha-Cleavage | Propyl radical (C₃H₇) | [M - 43]⁺ | Likely a significant peak |

| Alpha-Cleavage | Isopropyl radical (C₃H₇) | [M - 43]⁺ | Likely a significant peak |

| Dehydration | Water (H₂O) | [M - 18]⁺ | A characteristic peak for alcohols |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.govhamiltoncompany.com

Quantification: HPLC is widely used for the quantification of alcohols in various applications, such as monitoring fermentation processes. waters.comnih.gov For compounds like this compound that lack a strong UV chromophore, a refractive index (RI) detector is often employed. hamiltoncompany.com The method involves separating the components of a mixture on a column packed with a stationary phase and detecting them as they elute. Quantification is achieved by comparing the peak area of the analyte to that of standards.

Diastereomer Separation: Since this compound is a chiral molecule, it can exist as a pair of enantiomers. If a reaction produces a mixture of diastereomers (for example, by reacting the alcohol with a chiral derivatizing agent), HPLC can be a powerful tool for their separation. nih.govnih.govhplc.eu This is typically achieved using a chiral stationary phase (CSP) or by derivatizing the alcohol with a chiral reagent to form diastereomeric esters, which can then be separated on a normal-phase silica (B1680970) gel column. nih.govresearchgate.net The ability to separate and quantify diastereomers is crucial in stereoselective synthesis and for determining the enantiomeric purity of a product. nih.gov

Advanced Mass Spectrometry Approaches

While standard GC-MS with electron ionization is a workhorse for many applications, more advanced mass spectrometry techniques can provide additional structural information, particularly for complex molecules or when dealing with challenging matrices.

For branched alcohols, "soft" ionization techniques can be employed to minimize fragmentation and preserve the molecular ion. These methods are particularly useful when the molecular ion is not observed with EI-MS. libretexts.org

Derivatization of the alcohol can also be a useful strategy. For instance, converting alcohol ethoxylates to their corresponding sulfates can improve their analysis by liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). researchgate.net While this compound is not an ethoxylate, similar derivatization strategies could potentially be applied to enhance its detection and characterization by LC-MS.

Advanced MS techniques, often coupled with chromatography, provide a powerful arsenal (B13267) for the detailed characterization and quantification of branched heptanols like this compound, enabling researchers to tackle complex analytical challenges in various scientific and industrial fields.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Nondisruptive Analysis

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases with minimal or no sample preparation. researchgate.net This method is particularly valuable for the nondisruptive analysis of volatile and semi-volatile organic compounds, including branched heptanols. The DART process utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes directly from a sample's surface. americanlaboratory.comresearchgate.net Proton transfer from protonated water clusters, formed by the interaction of the DART gas with ambient water, is the most common ionization mechanism for many analytes, typically forming protonated molecules [MH]⁺. americanlaboratory.com

The key advantage of DART-MS is its speed and the elimination of extensive sample preparation and chromatographic separation, enabling high-throughput screening. nih.govresearchgate.netnih.gov For a compound like this compound, this technique would allow for rapid identification directly from a reaction mixture or a surface, providing real-time monitoring capabilities. The analysis of volatile organic compound (VOC) profiles using DART-MS has proven effective for distinguishing between different species based on their chemical fingerprints. nih.govnih.gov

However, the direct analysis of alcohols by DART-MS can sometimes be challenging. While many compounds yield simple mass spectra consisting of a single molecular ion peak, pure alcohols can produce complex spectra with numerous peaks beyond the molecular weight, which can complicate interpretation. americanlaboratory.com To overcome this, in-situ reactions within the DART ion source can be employed. For instance, the reaction of alcohols with nitrogenous bases can yield charged species that provide strong, clear signals, enhancing analytical sensitivity. researchgate.net Another approach involves converting the alcohol to a carbamate, which simplifies the mass spectrum and can increase detection sensitivity significantly. americanlaboratory.com Despite these potential complexities, the ability to analyze samples in their native state makes DART-MS a powerful tool for the non-disruptive characterization of this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with Derivatization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique widely used for the analysis of large, non-volatile biomolecules. youtube.comyoutube.com However, its application to low-molecular-weight compounds like this compound presents several challenges. acs.orgnih.gov Small molecules often have poor ionization efficiency, and their signals can be obscured by abundant matrix-related ions in the low-mass range of the spectrum. acs.orgnih.gov

To circumvent these issues, chemical derivatization is an essential strategy. nih.gov Derivatization modifies the analyte to improve its analytical properties for MALDI-MS. One successful approach is to attach a large, permanently charged tag to the alcohol. acs.org This strategy offers multiple benefits:

Improved Ionization Efficiency: The pre-charged derivative ensures efficient ion formation. acs.orgnih.gov

Mass Shifting: The large mass of the tag shifts the analyte's signal to a higher, clearer region of the mass spectrum, away from matrix interference. acs.org

Enhanced Sensitivity: The combination of improved ionization and reduced interference leads to a significantly lower limit of detection, often reaching the femtomole range. acs.orgnih.gov

For hydroxyl-containing compounds like this compound, derivatization involves converting the neutral alcohol into a charged derivative. nih.govresearchgate.net For example, alcohols can be reacted with reagents like bromoacetyl chloride followed by an amine (e.g., triethylamine (B128534) or pyridine) to form permanently charged ammonioacetyl or pyridiniumacetyl derivatives. nih.govresearchgate.net These derivatives produce intense signals in MALDI-MS, allowing for accurate molecular mass determination and profiling of alcohol mixtures. nih.govresearchgate.net This derivatization-based MALDI-TOF MS approach provides a powerful method for the sensitive and specific analysis of branched heptanols.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a cornerstone of analytical chemistry, used to modify an analyte to make it more suitable for a specific analytical method. researchgate.netnih.gov For a branched tertiary alcohol like this compound, derivatization can overcome challenges related to volatility, thermal stability, and detector sensitivity in both chromatography and mass spectrometry. libretexts.org

Pre-column and In-situ Derivatization for Chromatographic Methods

In gas chromatography (GC), derivatization is frequently necessary for polar compounds like alcohols. researchgate.netlibretexts.org The hydroxyl group of this compound can cause poor peak shape and adsorption on the GC column. libretexts.org Pre-column derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable group. researchgate.net Common derivatization methods for alcohols in GC include:

Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or phenyldimethylsilyl group. libretexts.orgnih.gov Silylation increases volatility and thermal stability, and the resulting derivatives often produce characteristic mass spectra useful for identification. researchgate.netnih.gov

Acylation: This method involves reacting the alcohol with an acylating agent (e.g., acetyl chloride, benzoyl chloride, or an anhydride) to form an ester. researchgate.netosti.gov Acylation reduces the polarity of the alcohol and can introduce a chromophore to enhance detection. osti.gov

In-situ derivatization is a highly efficient form of pre-column derivatization where the derivatization reaction occurs directly within the sample matrix, often simultaneously with extraction. nih.govcornell.edu This approach has been successfully applied to the analysis of volatile compounds, including polar and reactive analytes, by combining it with techniques like headspace solid-phase microextraction (HS-SPME). cornell.edumdpi.com For this compound, an in-situ acylation or silylation reaction prior to GC injection could significantly improve chromatographic performance and detection limits. osti.gov

For High-Performance Liquid Chromatography (HPLC), derivatization is primarily used to enhance detector response, especially for compounds lacking a strong chromophore for UV-Visible detection or a fluorophore for fluorescence detection. libretexts.orgslideshare.net Reagents like benzoyl chloride can be used to derivatize alcohols, introducing a UV-active phenyl group. libretexts.org

Charge Derivatization for Improved Mass Spectrometric Sensitivity

Charge derivatization is a powerful strategy to enhance the sensitivity of mass spectrometric techniques like Electrospray Ionization (ESI-MS) and MALDI-MS, particularly for neutral molecules that ionize poorly. acs.orgnih.govnih.gov The core principle is to covalently attach a moiety that carries a permanent charge to the analyte molecule. osti.gov This ensures that the analyte is efficiently ionized, leading to a dramatic increase in signal intensity. acs.orgnih.gov

For alcohols such as this compound, various charge-derivatization reagents have been developed. These reagents typically react with the hydroxyl group to introduce a cationic or anionic center.

Cationic Derivatization: Reagents can introduce a quaternary ammonium (B1175870) or phosphonium (B103445) group. For example, tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester can tag molecules with a large, positively charged group, facilitating MALDI analysis. acs.orgnih.gov Another approach for ESI-MS involves using 2-fluoro-N-methylpyridinium p-toluenesulfonate, which imparts a permanent cationic charge on the alcohol, allowing for sensitive detection of species that are otherwise difficult to ionize. researchgate.net

Anionic Derivatization: While less common for alcohols, derivatization can also introduce a negative charge. For example, succinic anhydride (B1165640) can be used to derivatize hydroxyl groups, creating a carboxylic acid moiety that is readily deprotonated in negative-ion mode ESI-MS. nih.gov

This charge-tagging approach not only boosts sensitivity but also provides analytical specificity, as the derivatization can be targeted to specific functional groups. osti.gov The application of these charge derivatization strategies is critical for achieving the low detection limits required for the trace analysis of this compound in complex samples.

Table 1: Summary of Derivatization Reagents for Alcohols

| Derivatization Reagent | Target Functional Group | Analytical Enhancement | Technique(s) |

| Silylating Agents (e.g., TMCS, PhDMClS) | Hydroxyl (-OH) | Increased volatility and thermal stability, improved peak shape. libretexts.orgnih.gov | GC-MS |

| Acylating Agents (e.g., Acetyl Chloride, Benzoyl Chloride) | Hydroxyl (-OH) | Reduced polarity, improved chromatographic behavior, can add UV chromophore. libretexts.orgosti.gov | GC-MS, HPLC |

| Phenyl Isocyanate | Hydroxyl (-OH) | Forms carbamate, simplifies spectrum, increases sensitivity. researchgate.netamericanlaboratory.com | DART-MS |

| Bromoacetyl Chloride followed by Amine | Hydroxyl (-OH) | Adds a permanent positive charge (fixed-charge derivatization). nih.govresearchgate.net | MALDI-TOF MS |

| 2-Fluoro-N-methylpyridinium p-toluenesulfonate | Hydroxyl (-OH) | Imparts a permanent cationic charge for enhanced sensitivity. researchgate.net | LC-MS |

| Dansyl Chloride | Hydroxyl (-OH) | Adds a readily ionizable group (dimethylamino) and a fluorophore. nih.govpku.edu.cn | LC-MS, HPLC |

Computational and Theoretical Investigations of 4 Isopropyl 4 Heptanol

Molecular Modeling and Dynamics Simulations for Structural and Conformational Analysis

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure and conformational landscape of molecules like 4-isopropyl-4-heptanol. These methods allow for the exploration of the molecule's flexibility and the identification of its most stable energetic states.

The structure of this compound, with its central quaternary carbon bonded to a hydroxyl group, an isopropyl group, and two propyl chains, results in significant steric crowding. This steric hindrance plays a crucial role in determining the molecule's preferred conformations. Molecular mechanics force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), are commonly employed in MD simulations of alcohols to model the interatomic interactions.

Conformational analysis of this compound would involve the systematic rotation of its key dihedral angles, particularly around the C-C bonds of the propyl and isopropyl groups. The potential energy surface can be scanned to identify local and global energy minima, which correspond to the most stable conformers. Due to the bulky nature of the substituents around the central carbon, the rotational freedom of these groups is expected to be restricted.

MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the molecule in a solvent, such as water or a nonpolar organic solvent, at a given temperature and pressure, one can observe the transitions between different conformational states. These simulations can reveal the timescales of these transitions and the relative populations of different conformers at equilibrium. For a sterically hindered alcohol like this compound, it is anticipated that the molecule would predominantly reside in a limited number of low-energy conformations to minimize steric clashes between the alkyl groups.

Table 1: Predicted Stable Conformers of this compound from Molecular Modeling

| Conformer | Dihedral Angle (C-C-C-C) Propyl 1 (degrees) | Dihedral Angle (C-C-C-C) Propyl 2 (degrees) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A | 180 (anti) | 180 (anti) | 0.00 | 65 |

| B | 180 (anti) | 60 (gauche) | 0.95 | 15 |

| C | 60 (gauche) | 60 (gauche) | 1.90 | 5 |

| D | -60 (gauche) | 60 (gauche) | 1.95 | 5 |

| E | 180 (anti) | -60 (gauche) | 0.95 | 10 |

Note: The data in this table is illustrative and based on typical energy differences between anti and gauche conformations in alkanes. Actual values for this compound would require specific computational calculations.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction pathway of interest is its acid-catalyzed dehydration to form alkenes, a characteristic reaction of tertiary alcohols.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying reaction mechanisms due to its balance of accuracy and computational cost. By mapping the potential energy surface of the reaction, stationary points such as reactants, products, transition states, and intermediates can be located and their energies calculated.

The dehydration of this compound is expected to proceed via an E1 (elimination, unimolecular) mechanism. The reaction would be initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). The subsequent departure of the water molecule would lead to the formation of a tertiary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon to form a double bond.

Due to the structure of this compound, the initially formed carbocation could potentially undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation, leading to a mixture of alkene products. Quantum chemical calculations can be used to determine the activation energies for the formation of the initial carbocation, any subsequent rearrangement steps, and the final deprotonation steps leading to the various possible alkene isomers. The calculated energy barriers for each step allow for the prediction of the major and minor products of the reaction.

Table 2: Calculated Activation Energies for the Dehydration of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of the hydroxyl group | Low barrier (fast) |

| 2 | Formation of the tertiary carbocation | 15 - 20 |

| 3a | Deprotonation to form the Zaitsev product | 5 - 8 |

| 3b | Deprotonation to form the Hofmann product | 8 - 12 |

| 4 | 1,2-Hydride shift (rearrangement) | 7 - 10 |

Note: The data in this table is hypothetical and representative of typical values for E1 reactions of tertiary alcohols. Precise values for this compound would necessitate specific DFT calculations.

Elucidating Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry provides a powerful framework for understanding the relationship between the molecular structure of this compound and its chemical reactivity. The steric and electronic properties of this molecule, which can be quantified through computational methods, are key determinants of its behavior in chemical reactions.

The significant steric hindrance around the tertiary carbon atom in this compound is a dominant factor influencing its reactivity. fiveable.me This steric bulk can impede the approach of reagents to the reactive center, potentially slowing down reaction rates compared to less hindered alcohols. fiveable.me For example, in nucleophilic substitution reactions (which are generally disfavored for tertiary alcohols), the bulky isopropyl and propyl groups would create a high energetic barrier for the approach of a nucleophile.

Computational methods can be used to calculate various molecular descriptors that correlate with reactivity. For instance, the electrostatic potential map of this compound can be calculated to visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. The hydroxyl group's oxygen atom will be a region of high electron density (negative electrostatic potential), making it the site of protonation in acid-catalyzed reactions.

By comparing the computed properties of this compound with those of other alcohols, a quantitative structure-reactivity relationship can be established. For example, comparing the calculated activation energy for dehydration of this compound with that of a less sterically hindered tertiary alcohol like tert-butanol could reveal the quantitative effect of steric bulk on the reaction rate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.